

Diazo Biotin-PEG3-Azide: A Trifunctional Tool for Modern Chemical Biology

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Compound of Interest

Compound Name: *Diazo Biotin-PEG3-Azide*

Cat. No.: *B607104*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diazo Biotin-PEG3-Azide is a versatile, trifunctional chemical probe that has emerged as a powerful tool in chemical biology, proteomics, and drug discovery. This heterobifunctional molecule integrates three key chemical moieties—a photo-activatable diazirine, a high-affinity biotin tag, and a bioorthogonal azide group—connected by a flexible polyethylene glycol (PEG) spacer. This unique combination enables researchers to capture transient biomolecular interactions, enrich and identify binding partners, and construct complex bioconjugates with high specificity and efficiency.

Core Attributes and Functionality

At its core, **Diazo Biotin-PEG3-Azide** is designed for three primary applications:

- **Photoaffinity Labeling:** The diazirine group is a compact and highly reactive photo-crosslinker.^{[1][2]} Upon exposure to UV light (typically around 350-365 nm), it extrudes nitrogen gas to generate a highly reactive carbene intermediate.^{[1][2]} This carbene can then covalently bind to nearby molecules, including amino acid residues within the binding pocket of a target protein, thus "trapping" transient or low-affinity interactions.^{[1][2]}
- **Affinity Purification:** The biotin moiety provides a strong and specific binding handle for avidin or streptavidin-conjugated matrices.^[3] This allows for the efficient enrichment and isolation of biotinylated biomolecules from complex mixtures such as cell lysates.^[3]

- **Bioorthogonal Conjugation:** The terminal azide group serves as a versatile chemical handle for "click chemistry" reactions.^[4] It can readily and specifically react with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) through strain-promoted azide-alkyne cycloaddition (SPAAC).^[4] This enables the attachment of various reporter molecules, fluorophores, or other functional groups.

The PEG3 linker enhances the aqueous solubility of the molecule and provides a flexible spacer arm that minimizes steric hindrance between the functional moieties and their respective binding partners.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for **Diazo Biotin-PEG3-Azide**, compiled from various suppliers.

Property	Value	Source(s)
CAS Number	1339202-33-3	^[4] ^[5] ^[6]
Molecular Formula	C ₃₃ H ₄₅ N ₉ O ₇ S	^[5] ^[6]
Molecular Weight	711.84 g/mol	^[5] ^[6]
Exact Mass	711.3163	^[6]
Purity	>95% or >96%	^[5]
Appearance	Yellow to orange powder or crystals	^[6]
Solubility	Soluble in DMSO	^[6]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from light.	^[4] ^[6]

Experimental Protocols

The following are detailed methodologies for the key applications of **Diazo Biotin-PEG3-Azide**. These are generalized protocols and may require optimization for specific experimental systems.

Protocol 1: Photoaffinity Labeling of a Target Protein in Cell Lysate

This protocol describes a general workflow for identifying the binding partners of a small molecule of interest using a **Diazo Biotin-PEG3-Azide** conjugate.

Materials:

- Small molecule of interest conjugated to **Diazo Biotin-PEG3-Azide** (Probe)
- Cell lysate containing the target protein
- Phosphate-buffered saline (PBS)
- UV lamp (365 nm)
- Streptavidin-agarose beads
- Wash buffers (e.g., PBS with varying concentrations of salt and/or detergent)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Protease inhibitors

Procedure:

- **Probe Incubation:** Incubate the cell lysate with the **Diazo Biotin-PEG3-Azide** probe at a predetermined concentration (typically in the low micromolar range) for 1-2 hours at 4°C to allow for binding to the target protein.
- **UV Cross-linking:** Transfer the lysate to a petri dish or a suitable container and irradiate with a 365 nm UV lamp on ice for 15-30 minutes. The distance from the lamp to the sample and the irradiation time should be optimized to maximize cross-linking efficiency while minimizing protein damage.

- Affinity Purification: Add streptavidin-agarose beads to the irradiated lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.
- Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:
 - PBS with 0.1% Tween 20
 - High salt buffer (e.g., PBS with 500 mM NaCl)
 - Low salt buffer (PBS)
- Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected target protein, or proceed with mass spectrometry for unbiased identification of binding partners.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing fluorescent dye to **Diazo Biotin-PEG3-Azide** that has been cross-linked to a target protein.

Materials:

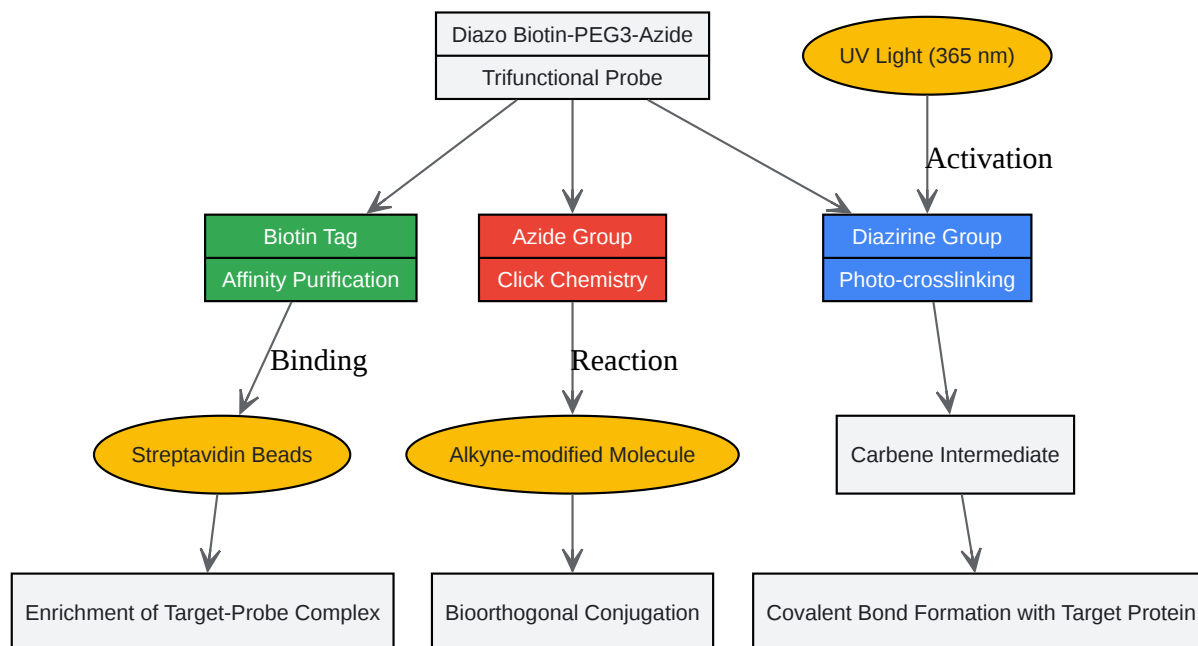
- Biotinylated protein sample from Protocol 1 (before elution)
- Alkyne-fluorophore
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
- Reaction buffer (e.g., PBS)

Procedure:

- **Prepare Reagents:**
 - Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and TBTA (e.g., 5 mM in DMSO).
 - Dissolve the alkyne-fluorophore in DMSO to a suitable stock concentration.
- **Click Reaction:**
 - To the streptavidin beads with the captured protein-probe complex in reaction buffer, add the following reagents in order:
 - Alkyne-fluorophore (to a final concentration of 10-100 μM)
 - CuSO₄ (to a final concentration of 1 mM)
 - TBTA (to a final concentration of 1 mM)
 - Sodium ascorbate (to a final concentration of 5 mM)
 - Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
- **Washing and Elution:**
 - Wash the beads several times with PBS containing 0.1% Tween 20 to remove excess reagents.
 - Elute the fluorescently labeled protein by boiling in SDS-PAGE sample buffer.
- **Analysis:** Analyze the eluted proteins by in-gel fluorescence scanning followed by Coomassie staining or Western blotting.

Visualizations

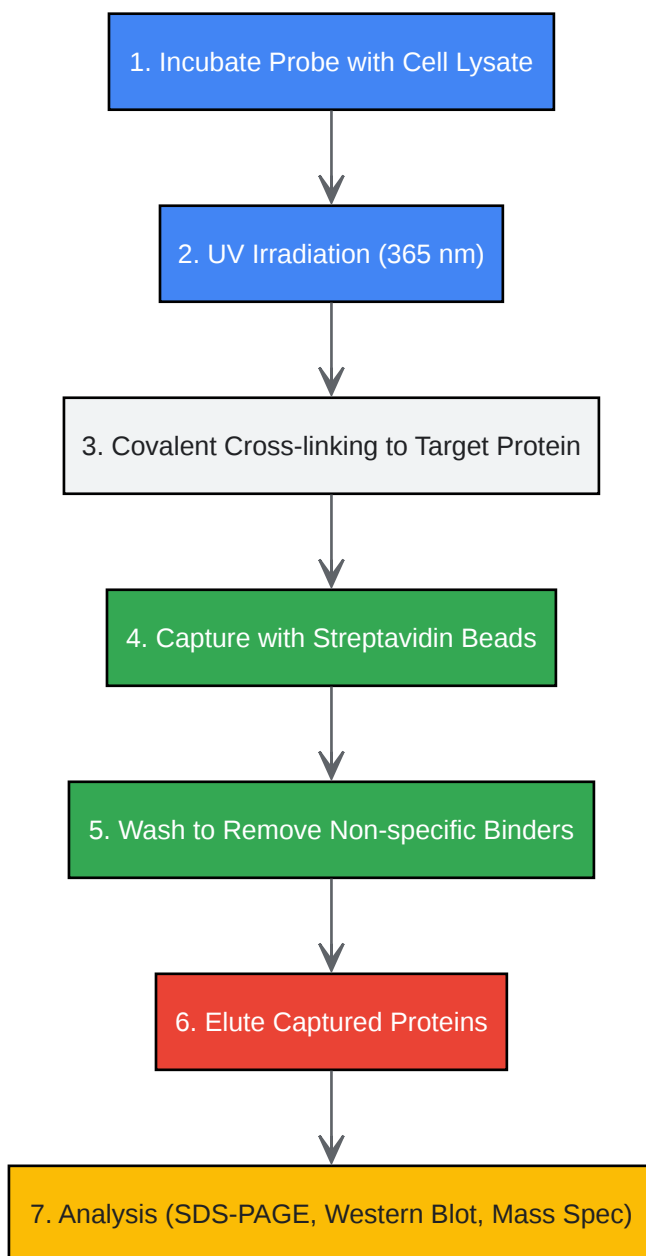
Logical Relationship of Diazo Biotin-PEG3-Azide Functionality



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Caption: Functional components of **Diazo Biotin-PEG3-Azide**.

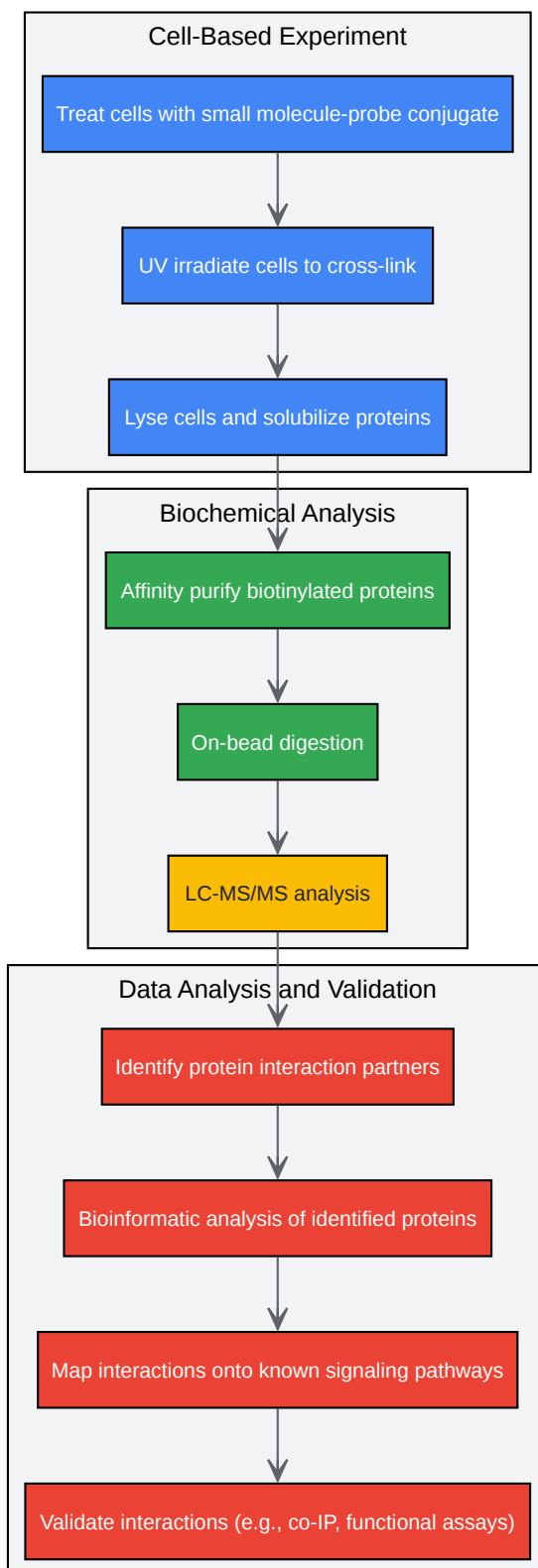
Experimental Workflow for Target Identification



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Caption: Workflow for identifying protein targets.

Signaling Pathway Elucidation Workflow



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Caption: Investigating a signaling pathway with a photoaffinity probe.

Applications in Drug Development

Diazo Biotin-PEG3-Azide and similar trifunctional probes are invaluable in the field of drug development for:

- **Target Identification and Validation:** Identifying the molecular targets of hit compounds from phenotypic screens is a critical and often challenging step. Photoaffinity labeling can directly pinpoint the binding partners of a bioactive small molecule in a complex biological system.
- **Binding Site Mapping:** By analyzing the cross-linked peptide fragments via mass spectrometry, it is possible to identify the specific amino acid residues involved in the binding interaction, providing valuable information for structure-activity relationship (SAR) studies and rational drug design.
- **PROTAC Development:** **Diazo Biotin-PEG3-Azide** can be used as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[4] The azide group allows for the convenient conjugation of a warhead (targeting the protein of interest) and an E3 ligase ligand, facilitating the rapid generation of PROTAC libraries for screening and optimization.^[4]

In conclusion, **Diazo Biotin-PEG3-Azide** is a sophisticated and powerful chemical tool that enables the investigation of complex biological processes. Its trifunctional nature provides a streamlined workflow for the identification, enrichment, and characterization of biomolecular interactions, making it an indispensable reagent for researchers at the forefront of chemical biology and drug discovery.

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